molecular formula C12H12N2O5 B12480511 {2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid

{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetic acid

Cat. No.: B12480511
M. Wt: 264.23 g/mol
InChI Key: MYMOIRGZJRUNBD-UHFFFAOYSA-N
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Description

2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENOXYACETIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]acetic acid

InChI

InChI=1S/C12H12N2O5/c1-8-13-11(19-14-8)6-17-9-4-2-3-5-10(9)18-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

MYMOIRGZJRUNBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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